molecular formula C6H11ClN2O2S B2905549 (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride CAS No. 2172584-50-6

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride

Cat. No.: B2905549
CAS No.: 2172584-50-6
M. Wt: 210.68
InChI Key: ASIAGKXPLYEAHG-UHFFFAOYSA-N
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Description

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride (CAS RN: 2172584-50-6) is a high-purity chemical compound offered for research and development purposes. This molecule features a thiazole heterocycle, a privileged structure in medicinal chemistry known for its aromaticity and presence in a wide array of bioactive molecules . The thiazole nucleus is a versatile scaffold that has contributed to numerous treatment drugs across various therapeutic areas, including antimicrobial, anticancer, and central nervous system diseases, underscoring its significant research value . Researchers can utilize this compound as a key synthetic building block for the discovery and optimization of novel therapeutic agents. It is supplied with a certificate of analysis to ensure quality and consistency. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please note that the indicated price is the list price before any applicable discounts. For specific shipping and storage conditions, please refer to the product documentation.

Properties

IUPAC Name

(3,5-dimethoxy-1,2-thiazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S.ClH/c1-9-5-4(3-7)6(10-2)11-8-5;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIAGKXPLYEAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride typically involves the reaction of appropriate thiazole derivatives with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s thiazole core (S and N) contrasts with triazole (N-rich, ) and oxadiazole (O and N, ) cores in analogs. The dihydrochloride salt in ’s compound increases polarity compared to mono-hydrochloride forms, affecting solubility .

Substituent Effects :

  • Methoxy Groups : The target’s dimethoxy substituents likely enhance electron-donating effects, altering reactivity and binding affinity compared to the 4-chlorophenyl group in ’s compound (electron-withdrawing) .
  • Chlorophenyl vs. Methoxy : The chlorophenyl group in ’s compound may confer greater metabolic stability but reduce aqueous solubility compared to methoxy groups .

Molecular Weight and Complexity: The oxadiazole derivative () has the highest molecular weight (299.76) due to its extended methoxyphenoxy side chain, which may limit blood-brain barrier penetration compared to simpler thiazole derivatives .

Research Findings and Implications

  • Pharmacological Potential: Thiazole derivatives (e.g., ) are frequently investigated for antimicrobial and anticancer properties. The dimethoxy groups in the target compound could modulate interactions with hydrophobic enzyme pockets .
  • Synthetic Challenges : Introducing dimethoxy groups on a thiazole ring may require selective protection/deprotection strategies to avoid side reactions, a common hurdle in heterocyclic chemistry.

Biological Activity

(Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

This compound is characterized by a thiazole ring, which is known for its role in various biological activities. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate for drug development.

The primary mechanisms through which this compound exhibits biological activity include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly kinases. This inhibition can disrupt pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy .
  • Anticonvulsant Activity : Research indicates that thiazole derivatives can exhibit significant anticonvulsant properties. For instance, compounds containing thiazole moieties have demonstrated effectiveness in models of seizure, suggesting that this compound may also possess similar properties .

1. Antitumor Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For example:

CompoundIC50 (µg/mL)Mechanism
Compound 91.61 ± 1.92Inhibits Bcl-2 protein
Compound 101.98 ± 1.22Targets cell cycle regulation

The presence of specific substituents on the thiazole ring significantly influences the cytotoxic activity against various cancer cell lines .

2. Anticonvulsant Activity

The anticonvulsant efficacy of thiazole derivatives has been well-documented:

CompoundMedian Effective Dose (mg/kg)Model
Analogue 1<20MES
Analogue 224.38scPTZ

These findings suggest that modifications to the thiazole structure can enhance anticonvulsant effects, providing insights into the design of new therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the thiazole ring enhances biological activity. For example, para-substituted phenyl groups have been linked to increased potency against cancer cell lines .
  • Ring Modifications : Alterations to the thiazole or adjacent rings can significantly affect the compound's ability to interact with biological targets. This highlights the importance of fine-tuning molecular structures to optimize therapeutic effects .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound inhibited tumor cell growth in various cancer lines, suggesting its potential as an anticancer agent.
  • Neurological Disorders : The compound's anticonvulsant properties were evaluated in animal models, showing significant efficacy compared to standard treatments.

Q & A

Q. What are the standard synthetic routes for (Dimethoxy-1,2-thiazol-4-yl)methanamine hydrochloride, and what critical parameters influence yield?

The synthesis typically involves cyclization of substituted thiazole precursors under reflux conditions. For example, analogous thiazole derivatives are synthesized via hydrazide condensation in DMSO, followed by 18-hour reflux and crystallization (65% yield) . Key parameters include solvent choice (e.g., DMSO for solubility), reaction time (prolonged reflux for complete cyclization), and purification methods (ice-water precipitation, ethanol recrystallization). Adjusting stoichiometry and acid catalysis (e.g., glacial acetic acid) can optimize intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions (e.g., dimethoxy groups on the thiazole ring) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~261.17 g/mol for similar thiazole derivatives) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final crystallization step?

Low yields often arise from premature precipitation or impurities. Strategies include:

  • Solvent Screening : Testing polar aprotic solvents (e.g., DMF, acetonitrile) to improve intermediate solubility.
  • Gradient Cooling : Slow cooling during crystallization to enhance crystal formation, as demonstrated in analogous hydrazide-derived compounds .
  • Additive Use : Introducing seeding crystals or surfactants (e.g., Triton X-100) to control nucleation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Discrepancies may stem from tautomerism or residual solvents. Methodological steps:

  • Deuterated Solvent Swapping : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-13^13C couplings, particularly for thiazole ring protons .
  • Elemental Analysis : Validate empirical formulas (e.g., Cx_xHy_yNz_zO2_2S·HCl) to rule out stoichiometric errors .

Q. What experimental designs are recommended for evaluating biological activity in vitro?

  • Target-Based Assays : Screen against enzymes (e.g., kinases) using fluorescence polarization or FRET, given the thiazole moiety’s affinity for ATP-binding pockets .
  • Cellular Uptake Studies : Use radiolabeled analogs (e.g., 14^{14}C-methyl tags) to quantify permeability in Caco-2 monolayers .
  • Toxicity Profiling : MTT assays on HEK293 cells to establish IC50_{50} values, with positive controls (e.g., doxorubicin) .

Q. How can stability under varying storage conditions be systematically assessed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) over 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C in amber vials. Assess monthly for 12 months using NMR to detect hydrolytic cleavage (e.g., methoxy group loss) .

Contradiction Analysis and Methodological Guidance

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Contradictions may arise from polymorphic forms or hydration states. Methodological approaches:

  • Solubility Screening : Use nephelometry to quantify solubility in PBS (pH 7.4), ethanol, and DMSO.
  • PXRD : Identify crystalline vs. amorphous forms, which significantly impact solubility profiles .
  • Dynamic Light Scattering (DLS) : Measure particle size in suspension to correlate with dissolution rates .

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